(3R,6R)-6-Methylmorpholine-3-carboxylic acid

Description

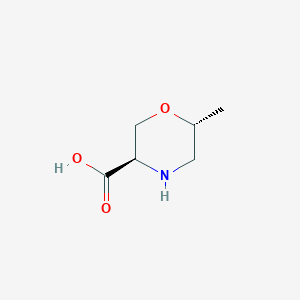

(3R,6R)-6-Methylmorpholine-3-carboxylic acid is a chiral morpholine derivative characterized by a six-membered morpholine ring with a methyl group at position 6 and a carboxylic acid group at position 3. Its hydrochloride salt (CAS 2059909-93-0) has a molecular formula of C₆H₁₂ClNO₃, a molecular weight of 181.62 g/mol, and a purity of ≥95% . The compound is typically used in research settings as a building block for pharmaceutical intermediates or ligands, though commercial availability of its hydrochloride form has been discontinued .

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(3R,6R)-6-methylmorpholine-3-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-4-2-7-5(3-10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |

InChI Key |

BIOFPDNBUUHVRE-RFZPGFLSSA-N |

Isomeric SMILES |

C[C@@H]1CN[C@H](CO1)C(=O)O |

Canonical SMILES |

CC1CNC(CO1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Overview

(3R,6R)-6-Methylmorpholine-3-carboxylic acid is a chiral morpholine derivative, which may be useful in synthesizing bioactive compounds. Information on the preparation of Vaborbactam, which contains a borinan moiety, can be found in the literature. Also, synthetic routes to diketopiperazines (DKMs) and dioxomorpholines have been summarized, which may be relevant to the synthesis of this compound.

Preparation Methods

Because there is no direct information about the preparation of this compound, synthetic routes for related molecules are presented below.

Solid-Phase Synthesis of Diketopiperazines (DKMs): DKMs can be synthesized using solid-phase techniques, which involve anchoring a starting material to a solid support and building the desired structure through a series of reactions. Cleavage from the Wang resin, followed by ring closure to DKMs, can be induced by treatment with trifluoroacetic acid (TFA).

Ugi Reaction for Diketopiperazine Synthesis: An Ugi five–center–four–component reaction can be used to synthesize 2,6–DKPs with high yields (typically around 95%) using most trifunctional α–amino acids.

Tandem Reaction Forming N1-C2/N4–C5 Bonds: This method involves the formation of N1 - C2 and N4 – C5 bonds in succession and can be used for the preparation of 2,6–DKPs.

Synthesis of Vaborbactam Intermediate: A method for preparing Vaborbactam, namely (3R,6S)-{2-hydroxy-3-[2-(2-thiophene)acetamido]-1,2-oxaborinan-6-yl}acetic acid, involves reacting a compound of Formula II with a hydroxyl protecting group reagent to form a compound of Formula III.

Data Tables and Research Findings

Because information about the preparation of this compound is limited, the following table summarizes synthetic approaches for related compounds, such as diketopiperazines, which share a similar structural motif.

Chemical Structure and Identifiers

- IUPAC Name: (3R,6R)-6-methylmorpholine-3-carboxylic acid;hydrochloride

- Molecular Formula: C$$6$$H$$12$$ClNO$$_3$$

- PubChem CID: 134690884

- CAS Registry Number: 2059909-93-0

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-6-Methylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized morpholine derivatives .

Scientific Research Applications

(3R,6R)-6-Methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of (3R,6R)-6-Methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

(3S,6S)-4-Fmoc-6-Methylmorpholine-3-carboxylic Acid (CAS 1932229-43-0)

- Molecular Formula: C₂₁H₂₁NO₅

- Molecular Weight : 367.40 g/mol

- Key Features : Incorporates a fluorenylmethyloxycarbonyl (Fmoc) protective group at position 4. The (3S,6S) stereochemistry contrasts with the (3R,6R) configuration of the target compound.

- Applications : The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS) but increases steric hindrance .

(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic Acid (CAS 62804-98-2)

- Molecular Formula: C₁₁H₁₁Cl₂NO₃

- Molecular Weight : 288.12 g/mol

- Applications : Likely used in medicinal chemistry for optimizing receptor-binding affinity due to its aromatic and electron-withdrawing substituents .

Fmoc-(3S,6R)-6-Methylmorpholine-3-carboxylic Acid (CAS 2381318-90-5)

- Molecular Formula: C₂₁H₂₁NO₅

- Molecular Weight : 367.4 g/mol

- Key Features : Combines (3S,6R) stereochemistry with an Fmoc group, offering distinct spatial arrangements compared to the (3R,6R) target compound.

- Applications : Suitable for asymmetric synthesis in peptide-based drug discovery .

(2R,6R)-6-Methylmorpholine-2-carboxylic Acid Hydrochloride

Physicochemical Properties

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations:

Research and Development Trends

- Pharmaceutical Intermediates : Morpholine derivatives are pivotal in synthesizing kinase inhibitors (e.g., PI3K/mTOR inhibitors) and antiviral agents.

- Peptide Mimetics : The carboxylic acid group enables conjugation to peptides, as seen in Fmoc derivatives .

- Structure-Activity Relationship (SAR) Studies : Comparative analyses of positional isomers (e.g., 2-carboxylic vs. 3-carboxylic acid) guide optimization of pharmacokinetic properties .

Biological Activity

(3R,6R)-6-Methylmorpholine-3-carboxylic acid is a chiral compound belonging to the morpholine class, characterized by a six-membered ring containing one nitrogen atom. Its unique structure, featuring both a methyl group and a carboxylic acid functional group, positions it as a significant compound in medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

The compound's chemical structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.19 g/mol |

| Chirality | (3R,6R) configuration |

| Functional Groups | Methyl group, Carboxylic acid |

This compound acts primarily as a ligand that binds to various receptors and enzymes. This interaction modulates enzymatic activity and can lead to significant biological effects such as inhibition or activation of metabolic pathways. Notably, it has been studied for its potential role as an inhibitor in enzyme systems related to neurodegeneration and cancer therapy.

Biological Activities

Research highlights several biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown promising results as an inhibitor of β-secretase 1 (BACE1), which is crucial in the production of amyloid-beta peptides associated with Alzheimer's disease. In vitro studies revealed IC50 values ranging from 4.1 nM to 9.1 nM against human neuroblastoma cell lines .

- Neuroprotective Effects : Due to its ability to inhibit BACE1, the compound may offer neuroprotective benefits by reducing amyloid plaque formation in neuronal tissues .

- Antibacterial Activity : Preliminary studies suggest that derivatives of morpholine compounds exhibit antibacterial properties against Gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections .

Case Studies

Several studies have investigated the efficacy and mechanism of this compound:

- BACE1 Inhibition Study :

- Neuroblastoma Cell Line Study :

Applications in Research and Medicine

This compound serves multiple roles across various fields:

- Drug Development : It is utilized as a building block for synthesizing complex organic molecules with potential therapeutic effects.

- Biochemical Research : Its interactions with biomolecules are studied using molecular docking simulations and biochemical assays to elucidate its mechanism of action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R,6R)-6-Methylmorpholine-3-carboxylic acid, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves cyclization of precursor amines with carbonyl-containing reagents under basic conditions. For example, methyl chloroformate can react with 6-methylmorpholine derivatives in the presence of triethylamine to form the ester intermediate, followed by hydrolysis to yield the carboxylic acid. Stereochemical control is achieved via chiral catalysts or resolution techniques, such as diastereomeric salt formation or chiral chromatography .

- Key Reaction :

Precursor amine + Methyl chloroformate → Intermediate ester → Hydrolysis → Target acid

Purification: Recrystallization or column chromatography [[3, 17]].

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm. Acceptable purity thresholds are ≥95% for biological assays .

- Structural Confirmation : Combine -NMR (to confirm methyl and morpholine ring protons) and ESI-MS (to validate molecular weight). IR spectroscopy can confirm carboxylic acid (-COOH) and amine (-NH) functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound derivatives?

- Methodological Answer :

Repeat Experiments : Confirm reproducibility under identical conditions.

Orthogonal Techniques : Use -NMR or 2D-COSY to assign ambiguous signals.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

- Example : An unexpected doublet in -NMR may arise from diastereomeric impurities; chiral chromatography can isolate enantiomers .

Q. How does stereochemistry influence the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions between the (3R,6R) enantiomer and enzyme active sites.

- Kinetic Assays : Compare values for (3R,6R) vs. (3S,6S) enantiomers using fluorogenic substrates.

- Findings : The (3R,6R) configuration may exhibit stronger hydrogen bonding with catalytic residues (e.g., aspartate in proteases) due to spatial alignment .

Q. What experimental designs optimize reaction yields for derivatizing this compound into amides or esters?

- Methodological Answer :

- Amide Formation : Use EDC/HOBt coupling with primary amines in anhydrous DMF. Monitor pH to avoid racemization (pH 7–8 optimal) .

- Esterification : Employ Fischer-Speier conditions (H/ROH) or Mitsunobu reactions for sterically hindered alcohols .

- Yield Optimization Table :

| Derivative | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Amide | EDC/HOBt | DMF | 75–85 |

| Methyl ester | CHOH/H | THF | 90–95 |

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in solubility studies?

- Methodological Answer :

Reassess Parameters : Verify solvent polarity and temperature in simulations (e.g., COSMO-RS vs. experimental shake-flask method).

Experimental Replication : Use standardized buffers (e.g., PBS pH 7.4) and control for ionic strength.

Statistical Analysis : Apply ANOVA to compare batches; outliers may indicate unaccounted polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.